1-(furan-2-ylmethyl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-5-oxopyrrolidine-3-carboxamide
CAS No.:
Cat. No.: VC14778140
Molecular Formula: C20H21N5O4
Molecular Weight: 395.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H21N5O4 |
|---|---|
| Molecular Weight | 395.4 g/mol |
| IUPAC Name | 1-(furan-2-ylmethyl)-N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]-5-oxopyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C20H21N5O4/c1-28-15-6-4-13(5-7-15)9-17-21-20(24-23-17)22-19(27)14-10-18(26)25(11-14)12-16-3-2-8-29-16/h2-8,14H,9-12H2,1H3,(H2,21,22,23,24,27) |
| Standard InChI Key | JPTZDYGWFVLXPZ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CC2=NC(=NN2)NC(=O)C3CC(=O)N(C3)CC4=CC=CO4 |
Introduction
1-(furan-2-ylmethyl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound featuring a pyrrolidine ring, a carboxamide group, and various aromatic substituents, including a furan and a methoxybenzyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and unique structural features.
Synthesis
The synthesis of 1-(furan-2-ylmethyl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, often requiring solvents like ethanol or methanol under reflux conditions to facilitate the formation of the desired product. Specific reaction conditions may vary depending on the starting materials and desired yield.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(furan-2-ylmethyl)-N-(4-methoxybenzyl)amine | Furan and methoxybenzyl groups | Antimicrobial |
| 3-{[[1-(furan-2-ylmethyl)-1H-tetrazol-5-yl]-propyl]-(2-methoxy-benzyl)-amino]-methyl}-6-methylquinolin | Furan and tetrazole rings | Anticancer |
| N-(furan-2-ylmethyl)-2-[4-(4-methoxybenzyl)amino]-1,3-thiazole | Thiazole instead of triazole | Antimicrobial |
These compounds highlight the potential of 1-(furan-2-ylmethyl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-5-oxopyrrolidine-3-carboxamide due to its unique combination of functional groups.
Future Research Directions
Further research should focus on detailed interaction studies to understand how this compound affects biological systems. This includes molecular docking and in vitro assays to elucidate its mechanism of action and therapeutic potential. Additionally, structure-activity relationship (SAR) studies could help optimize its biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume